4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine
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Overview
Description
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a dimethylbutenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine typically involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylbut-3-en-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, resulting in the formation of methoxy or ethoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in the production of polysulfone plastics.
4,4’-Dichlorodiphenyl sulfone: Similar structure but with a sulfone group, used in the synthesis of high-performance polymers.
Uniqueness
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is unique due to its specific combination of chlorophenyl and dimethylbutenylamine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
915318-16-0 |
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Molecular Formula |
C18H19Cl2N |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4,4-bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine |
InChI |
InChI=1S/C18H19Cl2N/c1-21(2)13-7-10-14(15-8-3-5-11-17(15)19)16-9-4-6-12-18(16)20/h3-6,8-12H,7,13H2,1-2H3 |
InChI Key |
SEKIMNVEZMTHRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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